Razoxane

Description

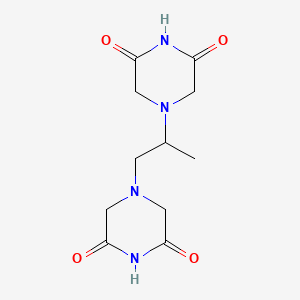

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-[2-(3,5-dioxopiperazin-1-yl)propyl]piperazine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N4O4/c1-7(15-5-10(18)13-11(19)6-15)2-14-3-8(16)12-9(17)4-14/h7H,2-6H2,1H3,(H,12,16,17)(H,13,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMKDZUISNHGIBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1CC(=O)NC(=O)C1)N2CC(=O)NC(=O)C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0020733 | |

| Record name | Razoxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0020733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21416-67-1, 21416-87-5 | |

| Record name | Razoxane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21416-67-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Razoxane [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021416671 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Razoxin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=129943 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Razoxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0020733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-propylenebis(piperazine-2,6-dione) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.330 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RAZOXANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5AR83PR647 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular Mechanisms of Action

Topoisomerase II Inhibition

Razoxane (B1678839) functions as an inhibitor of DNA topoisomerase II, an essential enzyme that regulates DNA topology by creating transient double-strand breaks, allowing the passage of DNA strands, and then rejoining the breaks. cancer.govrupress.org This activity is crucial for processes such as DNA replication, transcription, recombination, and chromosome segregation. rupress.orgresearchgate.net

Specific Inhibition of Topoisomerase IIα

Research indicates that this compound primarily targets the alpha isoform of topoisomerase II (Topoisomerase IIα). researchgate.netamazon.sachemsrc.comaacrjournals.org This specific inhibition plays a significant role in its cellular effects. Studies using TOP2A non-expressing cells showed higher percentages of viable cells when exposed to dexthis compound (B1684449) (the (+)-enantiomer of this compound) compared to TOP2A expressing cells, suggesting that TOP2A inhibition is a primary source of its effects. nih.gov

Mechanism of Non-Cleavable Complex Formation

Unlike some other topoisomerase II inhibitors (poisons) that stabilize the cleavable complex, leading to DNA strand breaks, this compound is classified as a catalytic inhibitor. sigmaaldrich.comnih.govpsu.eduresearchgate.net It inhibits topoisomerase II by forming a non-cleavable complex. cancer.govsigmaaldrich.com This means it interferes with the enzyme's catalytic cycle without inducing DNA strand breaks. cancer.govnih.govnih.gov Bisdioxopiperazines, including dexthis compound and ICRF-193, are known to form such non-cleavable complexes. nih.govresearchgate.net

Impact on DNA Synthesis and Cell Division

The inhibition of topoisomerase II by this compound has a direct impact on DNA synthesis and cell division. By interfering with the enzyme's ability to resolve topological stress in DNA, this compound can impede DNA replication and ultimately inhibit cell division. cancer.govorthobullets.comnih.gov Studies have shown that this compound can reduce the gross rate of DNA synthesis. nih.gov Dexthis compound has been shown to cause a decrease in DNA synthesis in Chinese hamster ovary cells. nih.gov

Effects on Cell Cycle Progression, Specifically G2/M Phase Blockade

A notable effect of this compound is its ability to block cell division at the G2/M phase of the cell cycle. researchgate.netctdbase.orgcollectionscanada.gc.canih.gov This means that cells exposed to this compound accumulate in the premitotic (G2) and mitotic (M) phases, unable to progress further through the cell cycle. cancer.govnih.gov This G2/M arrest is a key mechanism contributing to its antiproliferative effects. medsci.org Studies using flow cytometry have demonstrated G2/M accumulation in cells treated with this compound or its enantiomer, dexthis compound. researchgate.netnih.govnih.gov

Chromosomal Aberrations and Unequal Chromosome Distribution

The disruption of topoisomerase II activity, particularly during mitosis, can lead to chromosomal abnormalities. While this compound inhibits the formation of cleavable complexes, its interference with the decatenation of sister chromatids (a process dependent on topoisomerase II) can result in issues during chromosome segregation. This can lead to unequal chromosome distribution during cell division, contributing to aneuploidy and other chromosomal aberrations. collectionscanada.gc.caegyankosh.ac.inresearchgate.netnih.govmdpi.com Dexthis compound treatment has been shown to induce DNA endoreduplication, resulting in polyploid cells with increased DNA content, suggesting a lack of a topoisomerase II activity-based cell cycle checkpoint and potential for unequal chromosome distribution. nih.govnih.govpsu.edu

Metal Chelation and Reactive Oxygen Species Modulation

This compound is a derivative of the chelating agent EDTA and its hydrolysis products are capable of chelating metal ions, particularly iron. researchgate.netpsu.eduorthobullets.comcollectionscanada.gc.cadrugfuture.com This metal chelating activity is considered a significant aspect of its mechanism, especially in the context of cardioprotection against anthracycline toxicity. researchgate.netorthobullets.comdrugfuture.comdrugbank.com Anthracyclines can form complexes with iron, leading to the generation of reactive oxygen species (ROS), which can cause oxidative damage. orthobullets.comdrugfuture.comdrugbank.comsci-hub.se By chelating iron, this compound's hydrolysis products can prevent or reduce the formation of these toxic anthracycline-iron complexes and subsequent ROS generation, thereby modulating oxidative stress. orthobullets.comdrugfuture.comdrugbank.comsci-hub.se While the topoisomerase II inhibition is crucial for its antineoplastic effects, the metal chelation and ROS modulation are particularly relevant to its cardioprotective properties. researchgate.netorthobullets.comdrugbank.comresearchgate.netresearchgate.net However, some research suggests that the cardioprotective effect might be mediated more by topoisomerase IIβ inhibition rather than solely iron chelation. researchgate.netresearchgate.netahajournals.org

Chelating Properties and Interaction with Iron and Other Metal Ions

This compound and its active hydrolysis product, ADR-925, exhibit potent metal-chelating properties. This involves the binding of divalent transition metal ions such as copper and iron, as well as trivalent metals including Fe3+. collectionscanada.gc.ca Dexthis compound, the S(+)-enantiomer of this compound, is a cyclic derivative of EDTA that readily penetrates cell membranes and is converted intracellularly to a ring-opened chelating agent. drugbank.comt3db.carxlist.com This hydrolysis product is structurally similar to ethylenediaminetetraacetic acid (EDTA) and is capable of binding to metal ions. drugbank.comsmolecule.com The ability of dexthis compound and its hydrolysis products to remove iron from iron transport and storage proteins like transferrin and ferritin, as well as from anthracycline-iron complexes, has been demonstrated in vitro. orthobullets.com

Inhibition of Toxic Iron-Anthracycline Complex Formation

A key aspect of this compound's cardioprotective effect is its ability to inhibit the formation of toxic iron-anthracycline complexes. drugbank.commedpath.com Anthracyclines, a class of widely used antitumor antibiotics, can chelate metal ions, particularly iron, leading to the formation of stable drug-metal complexes. drugbank.com These complexes are capable of catalyzing electron transfer and generating reactive oxygen free radicals, which contribute to oxidative stress and cellular damage, particularly in cardiac tissue. drugbank.comorthobullets.com By chelating free or loosely bound iron, this compound and its active metabolites interfere with the formation of these toxic complexes, thereby reducing the number of metal ions available to complex with anthracyclines. orthobullets.comresearchgate.netnih.gov

Reduction of Free Radical Generation

The inhibition of toxic iron-anthracycline complex formation by this compound leads to a subsequent reduction in the generation of reactive oxygen species (ROS), also known as free radicals. researchgate.netahajournals.orgahajournals.org The anthracycline-iron complex is a powerful oxidant that can initiate lipid peroxidation. orthobullets.com By chelating iron, this compound mitigates this process, thereby decreasing the formation of superoxide (B77818) radicals after redox recycling. orthobullets.com This reduction in free radical generation is thought to play a significant role in protecting cardiac tissue from the oxidative damage associated with anthracycline chemotherapy. drugbank.comrxlist.comsmolecule.com

Debate on Primary Mechanism of Cardioprotection: Chelation vs. Topoisomerase IIβ Interaction

While the iron-chelating properties of this compound and its metabolites have long been considered central to its cardioprotective effects, there is ongoing debate regarding the primary mechanism, with increasing evidence highlighting the role of topoisomerase IIβ (TOP2B) interaction. drugbank.comresearchgate.netbmj.com

Traditionally, dexthis compound-induced cardioprotection has been attributed to the iron-chelating properties of its open-ring metabolite, ADR-925, which was hypothesized to inhibit oxidative injury by chelating free iron inside cardiomyocytes and displacing metal ions from anthracycline complexes. ahajournals.orgahajournals.org However, recent experimental studies challenge this paradigm, suggesting that the cardioprotective effects against chronic anthracycline cardiotoxicity are not based on metal chelation and the prevention of direct oxidative damage. ahajournals.orgahajournals.org

Instead, these studies strongly support a new mechanistic model where effective cardioprotection is attributed to interactions with TOP2B. ahajournals.orgahajournals.org Dexthis compound is a catalytic inhibitor of topoisomerase II ahajournals.orgnih.gov, and it has been found to induce marked depletion of the TOP2B isoform, which is typical for terminally differentiated cells like cardiomyocytes. ahajournals.org Research indicates that dexthis compound antagonizes anthracycline-induced DNA damage through its interference with TOP2B, suggesting the involvement of TOP2B in anthracycline cardiotoxicity. nih.gov The parent compound, dexthis compound, rather than its chelating metabolite ADR-925, appears to protect the heart against anthracycline cardiotoxicity via interaction with TOP2B, which prevents DNA damage and the development of heart failure. ahajournals.org This highlights the key role of TOP2B as a druggable target for pharmacological cardioprotection. ahajournals.orgahajournals.org

Anti-Angiogenic and Anti-Metastatic Activities

Beyond its cardioprotective effects, this compound also demonstrates anti-angiogenic and anti-metastatic activities, contributing to its potential in cancer treatment.

Normalization of Pathological Tumor Blood Vessels

This compound has shown the ability to normalize pathological tumor blood vessels. researchgate.netresearchgate.netiiarjournals.org Tumor vasculature is often abnormal, characterized by disorganized and leaky vessels, which can impede drug delivery and contribute to metastasis. endocrine.org By promoting the normalization or redifferentiation of these pathological blood vessels, this compound can improve blood flow within the tumor, potentially enhancing the delivery and effectiveness of co-administered therapies like radiotherapy and other chemotherapy agents. researchgate.netresearchgate.netiiarjournals.orgiiarjournals.org This normalization of tumor neovasculature was an early recognized property of this compound. bmj.comgoogle.com

Inhibition of Basement Membrane Collagen Degradation

This compound has been reported to inhibit the degradation of basement membrane collagen. iiarjournals.org The degradation of the basement membrane, a thin layer of extracellular matrix that surrounds blood vessels and separates epithelial or endothelial cells from underlying connective tissue, is a crucial step in angiogenesis and tumor cell invasion and metastasis. iiarjournals.org Inhibition of basement membrane collagen degradation can therefore contribute to the anti-invasive and anti-metastatic effects of this compound. researchgate.netiiarjournals.orgiiarjournals.org This mode of action involves the inhibition of an enzyme produced by malignant tumors that degrades basement membrane collagen. iiarjournals.org

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 71384 (for Dexthis compound, the S(+)-enantiomer, often discussed interchangeably or as the racemate) nih.gov |

| Dexthis compound | 71384 nih.gov |

| Iron | 23925 nih.gov |

| Doxorubicin (B1662922) | 31703 drugbank.com |

| Epirubicin (B1671505) | 41878 acc.org |

| Daunorubicin (B1662515) | 30303 ahajournals.orgahajournals.org |

| Idarubicin (B193468) | 37764 acc.org |

Note: While "this compound" is the racemic mixture, much of the research, particularly regarding cardioprotection, focuses on its S(+)-enantiomer, Dexthis compound. PubChem lists CID 71384 specifically for Dexthis compound, but it is often referenced in the context of this compound's activities.## The Chemical Compound this compound: Molecular Mechanisms and Therapeutic Activities

This compound, a bis(2,6-dioxopiperazine) derivative, is a chemical compound recognized for its multifaceted biological activities, including cardioprotective, anti-angiogenic, and anti-metastatic properties. Its molecular mechanisms of action are complex and have been the subject of extensive research.

The molecular mechanisms underlying this compound's effects involve interactions with metal ions, inhibition of toxic complex formation, reduction of free radical generation, and modulation of enzyme activity.

Chelating Properties and Interaction with Iron and Other Metal Ions

This compound and its active hydrolysis product, ADR-925, exhibit potent metal-chelating properties. This involves the binding of divalent transition metal ions such as copper and iron, as well as trivalent metals including Fe3+. collectionscanada.gc.ca Dexthis compound, the S(+)-enantiomer of this compound, is a cyclic derivative of EDTA that readily penetrates cell membranes and is converted intracellularly to a ring-opened chelating agent. drugbank.comt3db.carxlist.com This hydrolysis product is structurally similar to ethylenediaminetetraacetic acid (EDTA) and is capable of binding to metal ions. drugbank.comsmolecule.com The ability of dexthis compound and its hydrolysis products to remove iron from iron transport and storage proteins like transferrin and ferritin, as well as from anthracycline-iron complexes, has been demonstrated in vitro. orthobullets.com

Inhibition of Toxic Iron-Anthracycline Complex Formation

A key aspect of this compound's cardioprotective effect is its ability to inhibit the formation of toxic iron-anthracycline complexes. drugbank.commedpath.com Anthracyclines, a class of widely used antitumor antibiotics, can chelate metal ions, particularly iron, leading to the formation of stable drug-metal complexes. drugbank.com These complexes are capable of catalyzing electron transfer and generating reactive oxygen free radicals, which contribute to oxidative stress and cellular damage, particularly in cardiac tissue. drugbank.comorthobullets.com By chelating free or loosely bound iron, this compound and its active metabolites interfere with the formation of these toxic complexes, thereby reducing the number of metal ions available to complex with anthracyclines. orthobullets.comresearchgate.netnih.gov

Reduction of Free Radical Generation

The inhibition of toxic iron-anthracycline complex formation by this compound leads to a subsequent reduction in the generation of reactive oxygen species (ROS), also known as free radicals. researchgate.netahajournals.orgahajournals.org The anthracycline-iron complex is a powerful oxidant that can initiate lipid peroxidation. orthobullets.com By chelating iron, this compound mitigates this process, thereby decreasing the formation of superoxide radicals after redox recycling. orthobullets.com This reduction in free radical generation is thought to play a significant role in protecting cardiac tissue from the oxidative damage associated with anthracycline chemotherapy. drugbank.comrxlist.comsmolecule.com

Debate on Primary Mechanism of Cardioprotection: Chelation vs. Topoisomerase IIβ Interaction

While the iron-chelating properties of this compound and its metabolites have long been considered central to its cardioprotective effects, there is ongoing debate regarding the primary mechanism, with increasing evidence highlighting the role of topoisomerase IIβ (TOP2B) interaction. drugbank.comresearchgate.netbmj.com

Traditionally, dexthis compound-induced cardioprotection has been attributed to the iron-chelating properties of its open-ring metabolite, ADR-925, which was hypothesized to inhibit oxidative injury by chelating free iron inside cardiomyocytes and displacing metal ions from anthracycline complexes. ahajournals.orgahajournals.org However, recent experimental studies challenge this paradigm, suggesting that the cardioprotective effects against chronic anthracycline cardiotoxicity are not based on metal chelation and the prevention of direct oxidative damage. ahajournals.orgahajournals.org

Instead, these studies strongly support a new mechanistic model where effective cardioprotection is attributed to interactions with TOP2B. ahajournals.orgahajournals.org Dexthis compound is a catalytic inhibitor of topoisomerase II ahajournals.orgnih.gov, and it has been found to induce marked depletion of the TOP2B isoform, which is typical for terminally differentiated cells like cardiomyocytes. ahajournals.org Research indicates that dexthis compound antagonizes anthracycline-induced DNA damage through its interference with TOP2B, suggesting the involvement of TOP2B in anthracycline cardiotoxicity. nih.gov The parent compound, dexthis compound, rather than its chelating metabolite ADR-925, appears to protect the heart against anthracycline cardiotoxicity via interaction with TOP2B, which prevents DNA damage and the development of heart failure. ahajournals.org This highlights the key role of TOP2B as a druggable target for pharmacological cardioprotection. ahajournals.orgahajournals.org

Anti-Angiogenic and Anti-Metastatic Activities

Beyond its cardioprotective effects, this compound also demonstrates anti-angiogenic and anti-metastatic activities, contributing to its potential in cancer treatment.

Normalization of Pathological Tumor Blood Vessels

This compound has shown the ability to normalize pathological tumor blood vessels. researchgate.netresearchgate.netiiarjournals.org Tumor vasculature is often abnormal, characterized by disorganized and leaky vessels, which can impede drug delivery and contribute to metastasis. endocrine.org By promoting the normalization or redifferentiation of these pathological blood vessels, this compound can improve blood flow within the tumor, potentially enhancing the delivery and effectiveness of co-administered therapies like radiotherapy and other chemotherapy agents. researchgate.netresearchgate.netiiarjournals.orgiiarjournals.org This normalization of tumor neovasculature was an early recognized property of this compound. bmj.comgoogle.com

Inhibition of Basement Membrane Collagen Degradation

This compound has been reported to inhibit the degradation of basement membrane collagen. iiarjournals.org The degradation of the basement membrane, a thin layer of extracellular matrix that surrounds blood vessels and separates epithelial or endothelial cells from underlying connective tissue, is a crucial step in angiogenesis and tumor cell invasion and metastasis. iiarjournals.org Inhibition of basement membrane collagen degradation can therefore contribute to the anti-invasive and anti-metastatic effects of this compound. researchgate.netiiarjournals.orgiiarjournals.org This mode of action involves the inhibition of an enzyme produced by malignant tumors that degrades basement membrane collagen. iiarjournals.org

Suppression of Tumor Metastasis and Hemorrhages

This compound has demonstrated the ability to suppress tumor metastasis and hemorrhages. researchgate.net This effect is thought to be mediated, at least in part, through the normalization of pathological blood vessels within tumors. nih.govresearchgate.netmedkoo.comaacrjournals.org Early studies with this compound in the Lewis lung carcinoma model showed inhibition of metastasis and a more "normalized" appearance of tumor blood vessels compared to the abnormal vascular channels in control tumors. nih.gov This normalization of tumor vasculature may improve the delivery of cytotoxic drugs. nih.gov

Role as an Antiangiogenic Topoisomerase II Inhibitor

This compound functions as an antiangiogenic agent and a topoisomerase II inhibitor. medkoo.comaacrjournals.orgmedchemexpress.comchemsrc.com It specifically inhibits topoisomerase II without inducing DNA strand breaks, classifying it as a catalytic inhibitor of this enzyme. sigmaaldrich.comabmole.comcancer.govmedkoo.com Topoisomerase II is crucial for DNA replication and repair. smolecule.com Inhibition of topoisomerase II by this compound can lead to the inhibition of DNA synthesis and cell division, primarily in the premitotic and early mitotic phases of the cell cycle. cancer.gov

While this compound is known to be antiangiogenic, the precise molecular mechanisms underlying this action are not fully elucidated. cancer.govaacrjournals.org However, studies with its enantiomer, dexthis compound, suggest that the anti-angiogenic effect might be mediated through the induction of thrombospondin-1 (THBS-1) in endothelial cells. nih.gov THBS-1 is a known inhibitor of angiogenesis. nih.gov

Anti-invasive Effects in Preclinical Models

Preclinical experiments have shown that this compound possesses anti-invasive activity. researchgate.net It has been shown to inhibit blood-borne and lymphatic metastases in various experimental models. sigmaaldrich.comabmole.commedkoo.com For instance, in a rat osteosarcoma model, this compound exhibited antimetastatic effects. medchemexpress.comchemsrc.commedchemexpress.com Early treatment with this compound in this model showed a greater inhibition of pulmonary metastases compared to later treatment. medchemexpress.comchemsrc.commedchemexpress.com Studies have also indicated that this compound specifically inhibits the vasculogenic mimicry of B16F10 melanoma cells. sigmaaldrich.comabmole.commedkoo.com

Preclinical studies in animal models, including mice and rats, have been utilized to evaluate the effects of this compound and its enantiomer, dexthis compound, on tumor growth and metastasis. nih.gov For example, studies in a rat osteosarcoma model demonstrated that this compound treatment resulted in a dose-dependent prolongation of median survival time, although it did not influence the growth of the primary tumor. medchemexpress.comchemsrc.commedchemexpress.com

Here is a summary of some preclinical findings:

| Preclinical Model | Effect of this compound/Dexthis compound | Reference |

| Lewis lung carcinoma | Inhibition of metastasis, normalization of blood vessels | nih.gov |

| Rat osteosarcoma | Antimetastatic effects, prolonged survival time | medchemexpress.comchemsrc.commedchemexpress.com |

| B16F10 melanoma cells | Inhibition of vasculogenic mimicry | sigmaaldrich.comabmole.commedkoo.com |

| Various tumor models | Does not interfere with antineoplastic activity of other drugs. | nih.gov |

| Soft tissue sarcomas | Potential to reduce propensity for distant metastases. | iiarjournals.org |

Immunosuppressive Properties

This compound is described as an antimitotic agent with immunosuppressive properties. sigmaaldrich.comabmole.comnih.govmedpath.commedkoo.comctdbase.org While its primary use and investigation have focused on its antineoplastic and cardioprotective effects, its immunosuppressive activity is also noted. sigmaaldrich.comabmole.comnih.govmedpath.commedkoo.comctdbase.org

Preclinical Research and Experimental Models

In Vitro Studies of Antineoplastic Effects

In vitro research provides insights into the direct cellular effects of razoxane (B1678839) on cancer cells, including its ability to induce cytotoxicity, interact with other drugs, and affect fundamental cellular processes like the cell cycle and DNA repair.

This compound has demonstrated cytotoxic effects against various human tumor cell lines in in vitro settings. Studies evaluating bisdioxopiperazine derivatives, including the this compound stereoisomer dexthis compound (B1684449) (ICRF-187), have assessed their cytotoxic activities against cell lines such as SCG-7901, K562, A549, and HL60 using methods like MTT colorimetry. nih.govcapes.gov.brnih.gov While other compounds like probimane (B1678241) showed lower IC50 values against some cell lines compared to dexthis compound, these studies confirm that bisdioxopiperazines, including those structurally related to this compound, possess inherent cytotoxic properties against a range of cancer cells. nih.govcapes.gov.br

The interaction of this compound and its derivatives with other anticancer agents in cell culture has been investigated to identify potentially more effective combination therapies. Studies involving dexthis compound, a related bisdioxopiperazine, in combination with anthracyclines like doxorubicin (B1662922), daunorubicin (B1662515), and idarubicin (B193468) in leukemic myeloid cell lines have shown schedule-dependent effects. nih.gov In these studies, combinations of dexthis compound with anthracyclines resulted in a greater antitumor effect compared to the anthracycline alone, except when dexthis compound was administered 24 hours prior. nih.gov Combinations of dexthis compound with etoposide (B1684455) were synergistic across various schedules, while combinations with cytosine arabinoside showed effectiveness depending on the schedule. nih.gov These findings suggest that the efficacy of this compound-related compounds in combination therapies can be influenced by the specific drug pairing and the treatment schedule.

This compound, as a topoisomerase II inhibitor, is known to interfere with DNA processes, leading to effects on the cell cycle and inducing DNA damage. medchemexpress.comncats.ioresearchgate.net Studies on related bisdioxopiperazines, such as dexthis compound, have shown that these compounds can induce topoisomerase IIα-dependent cell death and the accumulation of γ-H2AX, a marker for DNA double-strand breaks. researchgate.net Dexthis compound has been shown to induce DNA damage responses, characterized by increased levels of γ-H2AX/53BP1 foci and the phosphorylation of ATM, ATR, Chk1, and Chk2, along with p53 accumulation. researchgate.net Cell cycle analysis of cells treated with bisdioxopiperazines, including dexthis compound, has indicated effects such as G2/M phase arrest and the blocking of chromosome segregation. nih.govcapes.gov.brnih.gov Some research also suggests that treatment with ICRF-187 (dexthis compound) can lead to endoreduplication, resulting in polyploid cells. researchgate.net

In Vivo Animal Models

In vivo studies using animal models are crucial for evaluating the systemic effects of this compound on tumor growth, progression, and metastasis within a complex biological environment.

This compound has been evaluated for its antitumor efficacy in various animal cancer models. Preclinical models have suggested that this compound can reduce tumor sizes in certain cancers, including sarcomas. Studies using experimental lung cancer models in mice have shown that this compound can exhibit anticancer effects on primary tumor growth. nih.gov For instance, in the Lewis lung carcinoma (LLC) model, this compound demonstrated a noticeable anticancer effect on primary tumor growth, with inhibitory rates ranging from approximately 30% to 45% at equitoxic dosages. nih.gov The antitumor effects of this compound in combination with other agents like bleomycin (B88199) or daunorubicin have also been explored in these models, indicating potential synergistic effects that could enhance its anticancer activity. nih.gov

A significant area of preclinical investigation for this compound has been its antimetastatic effects, particularly in osteosarcoma models. Studies in transplantable osteosarcoma in Sprague-Dawley rats, a model characterized by spontaneous metastasis to the lungs, kidneys, and lymph nodes, have shown that this compound can inhibit metastasis. chemsrc.comnih.gov Early treatment with this compound (30 mg/kg i.p. from day -2 to +14 relative to tumor transplantation) resulted in a greater inhibition of pulmonary metastases compared to later treatment (30 mg/kg i.p. from day +14 to +28). nih.gov In control animals, the total sectional area of the lungs covered by osteosarcoma metastases was 59.9%, whereas in the early this compound treatment group, this was reduced to 3.4%, and in the late treatment group, it was 26.1%. nih.gov While this compound treatment in this model led to a dose-dependent prolongation of median survival time, it did not show an influence on the growth of the primary tumor. medchemexpress.comchemsrc.comnih.gov Combinations of this compound with other agents like BAD (4-[4-[bis-(2-chloroethyl)-amino-]phenyl]-1- hydroxybutane-1,1-bisphosphonic acid) have also been investigated in rat osteosarcoma models, with the combination showing a lower metastasis area compared to control or single-agent treatments. nih.gov

Table 1: Summary of In Vivo Antimetastatic Effects of this compound in Rat Osteosarcoma Model

| Treatment Group | Median Survival Time (days) | Pulmonary Metastasis (% total sectional area) | Influence on Primary Tumor Growth |

| Control | 38 | 59.9 | Not specified |

| This compound (10 mg/kg, early) | 48 | Not specified | No influence |

| This compound (30 mg/kg, early) | 83 | 3.4 | No influence |

| This compound (30 mg/kg, late) | Not specified | 26.1 | Not specified |

| BAD + this compound (combination) | Not specified | 18 | Not significant enhancement |

| ADP + this compound (combination) | Significantly longer than this compound alone | Not specified | No influence |

Table 2: Cytotoxic Activity of Bisdioxopiperazines (including Dexthis compound) against Human Tumor Cell Lines (Representative IC50 Values in µM)

| Compound | HeLa Cell Line (48h) | K562 Cell Line (48h) | A549 Cell Line (48h) | HL60 Cell Line (48h) |

| Probimane | 5.12 | < 10 | < 10 | < 10 |

| Dexthis compound | 129 | Similar to MST-16 | Not specified | Similar to MST-16 |

| MST-16 | 26.4 | Similar to Dexthis compound | Not specified | Similar to Dexthis compound |

Table 3: Synergistic and Antagonistic Interactions of Dexthis compound with Other Agents in Leukemic Myeloid Cell Lines

| Combination Drug | Interaction with Dexthis compound (Schedule Dependent) |

| Doxorubicin | Synergistic (except when DEX given 24h before) |

| Daunorubicin | Synergistic (except when DEX given 24h before) |

| Idarubicin | Synergistic |

| Etoposide | Synergistic (all combinations and schedules) |

| Cytosine Arabinoside | Effective (depending on schedule) |

Note: Data compiled from search result nih.gov. DEX refers to Dexthis compound.

Radiosensitization in Tumor Models

This compound has been reported to possess pronounced radiosensitizing abilities in animal experiments iiarjournals.org. Its mechanisms of radiosensitization are thought to include blocking the cell cycle in the G2/M phase, which is considered the most radiosensitive phase, normalizing pathological tumor blood vessels, exhibiting anti-invasive properties for tumor cells, inhibiting topoisomerase II, and slowing down tumor growth iiarjournals.org.

Studies have explored the combination of radiotherapy with this compound in various tumor models. For instance, research involving chondrosarcomas and chordomas, tumors often considered to have low radiosensitivity, demonstrated that photon irradiation combined with this compound induced major responses in a majority of patients iiarjournals.org. In a study involving 13 chondrosarcomas and 5 chordomas, the combination therapy resulted in a 75% response rate in measurable unresectable or recurrent chondrosarcomas, with one complete response and five partial responses among eight assessable patients iiarjournals.org. Among four measurable chordomas, two complete and one partial regression were noted iiarjournals.org. These findings suggested that the combination therapy was more effective than photon irradiation alone in increasing the rate of objective responses in these tumor types iiarjournals.org.

Another study on advanced soft tissue sarcomas investigated the combination of this compound and vindesine (B1683056) with concurrent radiotherapy iiarjournals.org. While the primary focus was on metastasis and survival, the study also reported on radiation response at irradiated tumor sites iiarjournals.org. Among 17 assessable patients treated with this compound/vindesine and radiotherapy, major clinical responses (complete response or partial response) were observed in 15 patients (88%), including 7 complete responses iiarjournals.org. In the control group (radiotherapy alone), major responses were seen in 13 out of 21 evaluable patients (62%), which was significantly lower than in the this compound/vindesine group (p=0.007) iiarjournals.org.

These preclinical and clinical observations suggest that this compound can enhance the effectiveness of radiotherapy in certain tumor types.

Cardioprotective Effects in Anthracycline-Induced Cardiotoxicity Models

One of the most significant preclinical findings regarding this compound and its stereoisomer, dexthis compound, is their ability to protect against anthracycline-induced cardiotoxicity dovepress.comecancer.orgnih.gov. Anthracyclines, such as doxorubicin and daunorubicin, are effective anticancer drugs, but their use is limited by the risk of irreversible cardiac damage researchgate.net.

Preclinical studies have consistently demonstrated the cardioprotective activity of dexthis compound in various animal models. For example, pretreatment with dexthis compound reduced cardiotoxicity and lethality in non-cancer-bearing Syrian golden hamsters receiving daunorubicin dovepress.comecancer.org. Furthermore, dexthis compound was shown to be cardioprotective in doxorubicin- and daunorubicin-treated miniature swine, beagle dogs, and rabbits dovepress.comecancer.org.

The mechanism underlying this cardioprotective effect is primarily attributed to the ability of dexthis compound's hydrolysis products to chelate iron orthobullets.comnih.govresearchgate.netnih.gov. Anthracyclines can form complexes with free iron, leading to the generation of reactive oxygen species (ROS) that cause oxidative damage to cardiac tissue ecancer.orgorthobullets.comnih.govresearchgate.netnih.gov. Dexthis compound is thought to act as a prodrug that is hydrolyzed intracellularly to form chelating agents that can bind to free and bound iron, including iron complexed with anthracyclines, thereby preventing or reducing the formation of cardiotoxic ROS orthobullets.comnih.govresearchgate.netnih.gov.

Studies with various iron-specific chelators have yielded mixed results when evaluated in animal models of anthracycline-induced cardiotoxicity, but none have consistently matched or surpassed the effectiveness of dexthis compound in chronic settings ecancer.orgresearchgate.net. This highlights the notable cardioprotective effect demonstrated by dexthis compound in preclinical models.

Pharmacokinetic and Pharmacodynamic Studies in Preclinical Settings

Pharmacokinetic (PK) studies describe how a drug moves into, through, and out of the body, encompassing absorption, distribution, metabolism, and excretion als.net. Pharmacodynamic (PD) studies, on the other hand, examine how a drug affects the body and its target als.net. Understanding the PK and PD profiles of experimental drugs in preclinical settings is crucial for determining if a drug can reach its target effectively and exert the intended effects als.net.

Preclinical pharmacokinetic and pharmacodynamic studies of this compound and dexthis compound have been conducted to understand their behavior in animal models.

Pharmacokinetic studies of single-agent dexthis compound in preclinical settings have shown that its pharmacokinetic properties can be described by a 2-compartment open model with first-order elimination kinetics orthobullets.com. The elimination half-life has been reported to range from 2 to 4 hours orthobullets.com.

Studies investigating the pharmacokinetics of dexthis compound when administered in combination with anthracyclines (such as doxorubicin or epirubicin) have generally shown no significant change in the pharmacokinetics of dexthis compound orthobullets.comnih.gov. Similarly, these studies have typically found no change in anthracycline metabolism, including pharmacokinetic parameters like half-lives, area-under-the-curve, or clearance, when given in combination with dexthis compound orthobullets.comnih.gov. This suggests that the cardioprotective effects of dexthis compound are not due to a pharmacokinetic interaction altering anthracycline metabolism nih.gov.

The pharmacodynamic effects of this compound and dexthis compound in preclinical models are closely linked to their proposed mechanisms of action. As a radiosensitizer, this compound's PD effects include cell cycle arrest in G2/M phase, normalization of tumor vasculature, and inhibition of topoisomerase II, leading to enhanced tumor cell killing when combined with radiation iiarjournals.org. In the context of cardioprotection, the key PD effect of dexthis compound is the reduction of oxidative damage in cardiac tissue caused by anthracyclines ecancer.orgorthobullets.comnih.govresearchgate.netnih.gov. This is mediated by the iron-chelating activity of its hydrolysis products, which reduces the formation of cardiotoxic ROS orthobullets.comnih.govresearchgate.netnih.gov.

Preclinical PD studies have confirmed that dexthis compound has significant activity as a cardioprotective agent against anthracycline-induced cardiotoxicity, as evidenced by reduced cardiac lesions and increased survival in animal models orthobullets.comnih.gov.

While specific detailed data tables from preclinical PK/PD studies were not extensively available in the provided snippets, the information indicates that these studies have been conducted to characterize the absorption, distribution, metabolism, excretion, and the target-related effects of this compound and dexthis compound in animal models, supporting their observed preclinical activities.

| Parameter | Typical Preclinical Finding (Dexthis compound) | Source Index |

| Pharmacokinetic Model | 2-compartment open model | orthobullets.com |

| Elimination Kinetics | First-order | orthobullets.com |

| Elimination Half-life | 2 to 4 hours | orthobullets.comnih.gov |

| Effect on Anthracycline PK | Generally no change | orthobullets.comnih.gov |

| Cardioprotective Effect | Reduction in cardiac lesions, increased survival | orthobullets.comnih.gov |

Note: This table summarizes general findings from the provided text and may not represent data from a single specific study.

Clinical Research and Therapeutic Applications

Oncological Applications

Leukemias and Lymphomas

Initial in vivo studies with razoxane (B1678839) and its related compounds, such as ICRF-193 and ICRF-154, demonstrated antineoplastic effects in various tumors, including leukemia and lymphosarcoma. dovepress.com However, their development as primary antineoplastic agents was hampered by unfavorable toxicity profiles. dovepress.com

Much of the subsequent clinical research in hematological malignancies has focused on dexthis compound (B1684449), the dextro-isomer of this compound, primarily for its cardioprotective properties against anthracycline-induced cardiotoxicity. drugbank.comnih.gov In a significant randomized trial involving children and adolescents with newly diagnosed T-cell acute lymphoblastic leukemia (T-ALL) or advanced-stage lymphoblastic non-Hodgkin lymphoma (L-NHL), the addition of dexthis compound to a doxorubicin-containing chemotherapy regimen was evaluated. The study, which enrolled 537 eligible patients, found that dexthis compound did not compromise the 5-year event-free survival, which was 76.7% in the dexthis compound group compared to 76.0% in the doxorubicin-only group. miami.edu This demonstrated that dexthis compound could be safely administered as a cardioprotectant without negatively impacting the anti-tumor efficacy of the chemotherapy regimen. miami.edu

A long-term follow-up of a prospective, randomized, multicentre trial in children with high-risk acute lymphoblastic leukemia (ALL) further solidified the cardioprotective role of dexthis compound without compromising oncological outcomes. miami.edu The primary focus of these studies remains the mitigation of chemotherapy side effects rather than the direct cytotoxic activity of this compound or dexthis compound in these diseases. miami.educlinicaltrials.gov

In the context of Hodgkin's lymphoma, a trial involving 11 patients with Stage IV nodular sclerosing Hodgkin's lymphoma who had received prior therapy investigated the efficacy of this compound. In this study, only one objective partial remission was observed, leading the researchers to conclude that further trials of this compound in this specific setting were not recommended due to limited efficacy. nih.gov

Conversely, a late phase II study of sobuzoxane (B1210187) (MST-16), another derivative of bis(2,6-dioxopiperazine), in 27 patients with non-Hodgkin's lymphoma (NHL) showed more promising results. The study reported one complete remission and seven partial remissions. nih.gov This suggests that derivatives of this compound may hold some therapeutic potential in NHL. nih.gov

Soft Tissue Sarcomas

The combination of this compound with radiotherapy has been a significant area of investigation in the treatment of soft tissue sarcomas (STS). A randomized, controlled trial conducted between 1978 and 1988 evaluated the efficacy of radiotherapy alone versus radiotherapy combined with this compound in 130 evaluable patients with STS. The patients were categorized into those receiving postoperative adjuvant therapy and those with gross disease (unresectable primary tumors, recurrent disease, or metastatic disease). nih.gov

For the 82 patients with gross disease, the addition of this compound to radiotherapy led to a markedly improved response rate of 74% compared to 49% for radiotherapy alone. Furthermore, the local control rate was significantly higher in the combination therapy group (64%) versus the radiotherapy-only group (30%). nih.gov However, in the postoperative adjuvant setting, there were no substantial differences in local control and survival between the two treatment arms. nih.gov

| Treatment Group (Gross Disease) | Number of Patients | Response Rate | Local Control Rate |

|---|---|---|---|

| Radiotherapy + this compound | Not Specified in Snippet | 74% | 64% |

| Radiotherapy Alone | Not Specified in Snippet | 49% | 30% |

Clinical research has indicated that the combination of this compound with tubulin-affinic drugs, particularly in conjunction with radiotherapy, has yielded significant clinical results in the treatment of soft tissue sarcomas. researchgate.net This multi-modal approach appears to leverage the distinct mechanisms of action of each component to achieve enhanced therapeutic outcomes. While specific clinical trial data detailing the combination of this compound with tubulin-affinic drugs was not extensively available in the searched literature, the synergistic potential of this combination has been highlighted as a promising area of investigation. researchgate.net

This compound has demonstrated a potential to inhibit metastasis, a critical factor in the prognosis of soft tissue sarcomas. The mechanism behind this anti-metastatic effect is attributed to its ability to inhibit the degradation of basement membrane collagen by a malignant tumor enzyme. nih.gov By stabilizing the tumor's blood vessels through this mechanism, this compound may impede the process of metastasis. nih.gov

Renal Cell Carcinoma

A Phase II study was conducted to evaluate the efficacy and tolerability of this compound in 40 patients with inoperable renal cell carcinoma (RCC). In this trial, disease stabilization was observed in 11 of the 38 evaluable patients, which corresponds to a 29% stabilization rate. The median survival for this group of patients who experienced disease stabilization was 399 days. nih.gov

The study also explored potential surrogate markers of angiogenesis, identifying serum VCAM-1, urinary VEGF, and serum bFGF as promising indicators of response to antiangiogenic therapy with this compound. nih.gov These findings suggest that this compound exhibits antiangiogenic properties that may contribute to its therapeutic effect in the highly angiogenic environment of renal cell carcinoma. nih.gov

| Metric | Result |

|---|---|

| Number of Patients | 40 |

| Number of Evaluable Patients | 38 |

| Disease Stabilization Rate | 29% (11 patients) |

| Median Survival in Patients with Disease Stabilization | 399 days |

Assessment of Surrogate Markers of Angiogenesis

The anti-angiogenic properties of this compound have been a subject of clinical investigation, with researchers utilizing surrogate markers to assess its biological activity. nih.govclinicaltrials.gov Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis and is modulated by various factors. nih.gov

In a Phase II study of this compound in patients with renal cell carcinoma, several potential surrogate markers of angiogenesis were measured in urine, serum, and plasma. nih.gov These markers included vascular endothelial growth factor (VEGF), basic fibroblast growth factor (bFGF), urokinase-type plasminogen activator soluble receptor (uPAsr), vascular cell adhesion molecule-1 (VCAM-1), E-selectin, and von Willebrand's factor (vWF). nih.govonkder.org

Key findings from this research indicated that baseline levels of serum VEGF were significantly higher in patients who later experienced progressive disease compared to those with stable disease. nih.gov While this compound treatment did not lead to significant changes in serum VEGF or bFGF levels, other markers hypothesized to be indirect targets of the drug, such as serum VCAM-1, vWF, and uPAsr, were notably higher in patients with progressive disease both before and after one cycle of therapy. nih.gov This suggests that these mediators may serve as indicators of disease status in patients undergoing anti-angiogenic therapy with this compound. nih.gov Further research has shown that dexthis compound can be strongly anti-angiogenic by stimulating the secretion of thrombospondin-1 (THBS-1), an inhibitor of angiogenesis, in endothelial cells. nih.gov

The table below summarizes the findings related to surrogate markers of angiogenesis in patients treated with this compound.

| Marker | Fluid | Finding in Patients with Progressive Disease (vs. Stable Disease) |

| VEGF | Serum | Baseline levels significantly higher |

| VCAM-1 | Serum | Significantly higher before and after one treatment cycle |

| vWF | Serum | Significantly higher before and after one treatment cycle |

| uPAsr | Plasma | Significantly higher before and after one treatment cycle |

| bFGF | Serum/Urine | No significant effect observed |

Gastrointestinal Neoplasms

This compound has been evaluated as an adjuvant therapy for gastrointestinal neoplasms, particularly resectable colorectal cancer. cancernetwork.comnih.govnih.gov In a prospective randomized controlled clinical trial, 162 patients with colorectal cancer received either standard clinical care or standard care plus oral this compound following tumor resection. nih.gov

The results at a three-year follow-up showed a notable difference in early recurrence rates for patients with Dukes' B and C tumors. In the control group, the recurrence rate within the first six months was 20% for Dukes' B and 28% for Dukes' C patients. In contrast, the this compound-treated group had recurrence rates of 4% and 9% for Dukes' B and C, respectively. nih.gov A five-year follow-up of a larger trial with 272 patients also demonstrated a significant prolongation in the time to recurrence for patients with Dukes' C tumors who were treated with this compound. nih.gov However, a separate trial combining high-dose 5-fluorouracil (B62378) with either this compound or adriamycin for advanced adenocarcinoma of the gastrointestinal tract concluded that these specific regimens did not offer an advancement over existing treatments. karger.com

The table below presents the recurrence rates in the first six months for Dukes' B and C colorectal cancer patients from the initial trial. nih.gov

| Dukes' Group | Control Group Recurrence Rate | This compound-Treated Group Recurrence Rate |

| B | 20% | 4% |

| C | 28% | 9% |

Chondrosarcomas and Chordomas in Combination with Radiotherapy

Chondrosarcomas and chordomas are tumors known for their low sensitivity to radiation. wayne.educancer.gov Clinical research has explored the use of this compound as a radiosensitizing agent to improve the efficacy of radiotherapy in these specific cancers. wayne.educancer.govcancer.gov

In a study conducted between 1984 and 2003, 13 patients with chondrosarcomas and five with chordomas were treated with high-energy photons combined with oral this compound. wayne.educancer.gov Among the eight chondrosarcoma patients with measurable, unresectable, or recurrent disease, the response rate was 75%, which included one complete response and five partial responses. wayne.educancer.gov The median duration of this response was 22 months. wayne.educancer.gov

For the five patients with chordomas, all survived and remained locally controlled at the five-year mark. wayne.educancer.gov Among the four chordoma patients with measurable tumors, two achieved a complete regression and one had a partial regression. wayne.educancer.gov A separate, smaller study focusing solely on five chordoma patients treated with radiotherapy and this compound also reported an interesting trend in local control and survival, with objective tumor regressions noted in three of the four patients with measurable disease. cancer.gov The combination therapy was found to be more effective than photon irradiation alone and was generally well-tolerated, with leukopenia being the dose-limiting toxicity. wayne.educancer.gov

The table below summarizes the response rates in patients with measurable disease. wayne.educancer.gov

| Tumor Type | Number of Patients with Measurable Disease | Response Rate (Complete + Partial) |

| Chondrosarcoma | 8 | 75% |

| Chordoma | 4 | 75% |

Pediatric Solid Tumors

In the context of pediatric solid tumors, this compound (specifically its enantiomer, dexthis compound) has been studied primarily as a cardioprotective agent to mitigate the cardiac damage caused by anthracycline chemotherapy, such as doxorubicin (B1662922). Anthracycline-induced cardiotoxicity is a significant concern for childhood cancer survivors, potentially leading to life-threatening heart problems later in life.

A study assessing the role of dexthis compound in children with solid tumors found that the group receiving dexthis compound experienced significantly fewer cardiac events (27.7%) compared to a historical control group (52.4%). The incidence of severe congestive heart failure was also lower in the dexthis compound group (6.4% vs. 14.3%). The five-year cardiac event-free survival rate was 69.2% for patients treated with dexthis compound, compared to 45.8% for the control group.

A systematic review further confirmed that dexthis compound significantly reduces anthracycline-induced cardiotoxicity in pediatric patients with solid tumors. Long-term follow-up studies, some extending nearly 20 years after cancer diagnosis, have shown that dexthis compound has no adverse long-term impacts and is safe and effective in protecting the hearts of pediatric cancer patients.

The table below compares cardiac outcomes in pediatric solid tumor patients with and without dexthis compound.

| Outcome | Dexthis compound Group | Control Group |

| Cardiac Events | 27.7% | 52.4% |

| Severe Congestive Heart Failure | 6.4% | 14.3% |

| 5-Year Cardiac Event-Free Survival | 69.2% | 45.8% |

Advanced Breast Cancer (Context of Doxorubicin Cardiotoxicity Prevention)

Dexthis compound is recognized for its role in reducing the cardiotoxicity associated with anthracyclines like doxorubicin and epirubicin (B1671505), which are frequently used in chemotherapy regimens for advanced breast cancer. The U.S. Food and Drug Administration approved dexthis compound as a cardioprotective agent for patients with metastatic breast cancer who have received a cumulative doxorubicin dose of 300 mg/m² and are continuing therapy.

The table below shows the comparative rates of cardiotoxicity in a trial of epirubicin with and without dexthis compound.

| Treatment Arm | Number of Patients Evaluated | Patients with Cardiotoxicity | Percentage with Cardiotoxicity |

| Dexthis compound | 82 | 6 | 7.3% |

| Control | 78 | 18 | 23.1% |

Kaposi's Sarcoma (AIDS-related)

The anti-angiogenic properties of dexthis compound also suggested its potential application in treating AIDS-related Kaposi's sarcoma. wayne.edu However, with the advent of HAART, the management of AIDS-related Kaposi's sarcoma has shifted significantly. For many patients, HAART alone is sufficient treatment, and current therapeutic strategies often involve chemotherapy agents like liposomal doxorubicin, bleomycin (B88199), and vinca (B1221190) alkaloids, or immunotherapy. cancernetwork.comonkder.org While this compound showed early promise, it is not a primary component of modern standard-of-care for AIDS-related Kaposi's sarcoma. onkder.org

The table below details the response to oral this compound in a study of 47 Kaposi's sarcoma patients.

| Response Type | Percentage of Patients |

| Overall Response | 57% |

| Complete Response | 20% |

Non-Malignant Conditions

This compound has been demonstrated as an effective systemic agent in the management of severe psoriasis, including its cutaneous and arthropathic forms. nih.govnih.gov Clinical studies have highlighted its utility, particularly for patients who are resistant to or intolerant of other treatments like PUVA, methotrexate, and etretinate. medicaljournalssweden.semedicaljournalssweden.se

Research indicates a high initial response rate, with one review of six years of therapy reporting that 97% of patients showed an initial response. nih.govoup.com Over a long-term period, a significant number of patients continued to experience good therapeutic benefits, with 72% remaining on the drug for up to six years. nih.govoup.com The drug is considered a valuable option in the systemic treatment of severe psoriasis. nih.govoup.com In a study of thirty-six patients with severe psoriasis, this compound proved highly effective for both skin and joint-related disease. nih.gov Another study involving thirty-six psoriatic patients who were resistant to or intolerant of other major therapies also found the drug to be highly effective. medicaljournalssweden.se

One of the notable findings in the research is that this compound does not appear to cause hepatic damage, making it a particularly useful alternative for patients who cannot tolerate methotrexate. nih.govmedicaljournalssweden.seoup.com While it is an effective antimitotic drug, its use requires careful supervision due to dose-dependent effects on neutrophil counts. nih.govmedicaljournalssweden.se

Table 1: Clinical Research Findings of this compound in Psoriasis Treatment

| Study Focus | Key Findings | Reference |

|---|---|---|

| Long-Term Efficacy | Initial response rate of 97%; 72% of patients remained on therapy with good benefit for up to 6 years. nih.govoup.com | nih.govoup.com |

| Patient Population | Effective in severe cutaneous and arthropathic psoriasis. nih.govmedicaljournalssweden.se | nih.govmedicaljournalssweden.se |

| Alternative Therapy | Useful for patients resistant to or intolerant of PUVA, methotrexate, and/or etretinate. medicaljournalssweden.semedicaljournalssweden.se | medicaljournalssweden.semedicaljournalssweden.se |

| Organ Safety | Appears to be free of hepatotoxicity, unlike some alternative treatments. nih.govmedicaljournalssweden.seoup.com | nih.govmedicaljournalssweden.seoup.com |

Based on available clinical research data, there is no information to support the use or investigation of this compound for the treatment of Crohn's Disease. Current clinical trials for Crohn's disease are focused on other molecules such as AZD7798 and obefazimod. tipranks.comabivax.com

Anthracycline-Induced Cardiotoxicity Prevention

The compound dexthis compound, a derivative of this compound, is well-established as a cardioprotective agent used to mitigate the cardiotoxic effects of anthracycline-based chemotherapy. nih.gov Anthracyclines, such as doxorubicin, are effective cancer treatments but their use can lead to serious cardiac complications. nih.govnih.gov Dexthis compound is currently the only agent proven to be effective in this therapeutic indication through randomized clinical trials. nih.gov

Multiple randomized, double-blind, placebo-controlled clinical trials have confirmed the efficacy of dexthis compound in reducing the risk of cardiotoxicity in cancer patients. nih.govfrontiersin.org These studies have primarily involved adults with advanced breast cancer and children with hematologic malignancies. frontiersin.org

Table 2: Outcomes of Key Clinical Trials on Dexthis compound for Cardioprotection

| Patient Population | Dexthis compound Group Outcome | Control/Placebo Group Outcome | Key Finding | Reference |

|---|---|---|---|---|

| Women with advanced breast cancer | 14-15% incidence of cardiac events | 31% incidence of cardiac events | Significant reduction in overall cardiac events. nih.gov | nih.gov |

| Breast cancer patients with prior anthracycline treatment | 13% incidence of cardiac events | 39% incidence of cardiac events | Significant reduction in cardiac events in a high-risk group. nih.gov | nih.gov |

| Breast cancer patients with prior anthracycline treatment | 1% incidence of congestive heart failure | 11% incidence of congestive heart failure | Significant reduction in the incidence and severity of heart failure. nih.gov | nih.gov |

Dexthis compound has been shown to significantly reduce the incidence and severity of anthracycline-induced cardiomyopathy and subsequent heart failure. nih.govnih.gov The cardiotoxicity associated with anthracyclines like doxorubicin can manifest as a decrease in left ventricular ejection fraction (LVEF) and, in more severe cases, congestive heart failure (CHF). nih.gov

Clinical studies have demonstrated that dexthis compound provides protection against these outcomes. frontiersin.org For instance, in a phase III trial, patients treated with dexthis compound had a much lower incidence of CHF (1%) compared to those who did not receive the cardioprotectant (11%). nih.gov This protective effect appears to be consistent, with multiple trials solidifying the role of dexthis compound in reducing the risk of incident heart failure. frontiersin.org The use of dexthis compound is one of the key strategies employed to prevent cardiomyopathy associated with anthracycline combinations. nih.gov

The use of dexthis compound plays a role in preserving cardiac function during and after chemotherapy, which has implications for long-term health. By reducing the initial cardiac damage, it helps mitigate the risk of developing chronic cardiac issues. However, while its effectiveness in preventing acute and sub-acute cardiotoxicity is well-documented, the long-term benefits regarding the prevention of late-onset cardiac toxicity, particularly in those who received anthracyclines during childhood, remain an area requiring further clarity. nih.gov Despite evidence showing a reduced risk of heart failure events and subclinical cardiotoxicity, the agent is noted to be infrequently used in clinical practice for adults. researchgate.net Continued research is necessary to fully determine the optimal treatment regimens and confirm the long-term impact on cardiac health for all patient populations. nih.gov

Mechanisms of Drug Resistance and Strategies to Overcome Them

Topoisomerase II Mutations and Altered Binding

Razoxane (B1678839), as a Topo II inhibitor, interferes with the enzyme's function, which is crucial for DNA replication and repair. ontosight.ai Resistance to Topo II inhibitors can arise through alterations in the Topo II enzyme itself. Mutations in the TOP2A gene, encoding Topoisomerase II alpha, can lead to altered drug binding or catalytic activity, thereby reducing the drug's effectiveness. nih.govmdpi.com

Studies on dexthis compound (B1684449), the (+)-enantiomer of this compound, have shown that it binds to human Topoisomerase II alpha in the presence of DNA and ATP. nih.gov Specific single amino acid substitutions in the N-terminal of human Topoisomerase II alpha have been found to confer resistance to bisdioxopiperazines, either by completely abolishing drug binding or resulting in less efficient binding. nih.gov The degree of reduced drug binding correlates with the level of resistance observed in vitro and in vivo. nih.gov For instance, a mutation leading to an R162Q conversion in the Walker A ATP binding site of Topoisomerase II alpha has been shown to confer resistance to bisdioxopiperazines like ICRF-187 (dexthis compound) and ICRF-193. nih.gov This suggests that a shift in the equilibrium towards an open-clamp state of the enzyme due to decreased ATP binding by the mutated enzyme contributes to bisdioxopiperazine resistance. nih.gov

Role of Drug Efflux Pumps (e.g., MDR1/P-glycoprotein)

Drug efflux pumps, particularly the ATP-binding cassette (ABC) transporters like MDR1 (also known as ABCB1) or P-glycoprotein (P-gp), play a significant role in multidrug resistance (MDR) by actively transporting drugs out of cancer cells, thereby reducing intracellular drug concentrations to sub-therapeutic levels. redalyc.orgsolvobiotech.comnih.gov

While this compound's interaction with efflux pumps is not as extensively documented as for some other chemotherapy agents, studies involving dexthis compound have explored its relationship with MDR1. Research in human leukemia cell lines (K562) has indicated that dexthis compound can significantly impair the induction of doxorubicin (B1662922) resistance, which is often associated with the overexpression of functional P-glycoprotein. nih.gov Dexthis compound delayed the expression of functional P-glycoprotein in this model, suggesting a potential to interfere with the development of MDR1-mediated resistance, although it did not act as a conventional modulator of P-glycoprotein. nih.gov This suggests a more indirect effect on the emergence of this resistance mechanism.

Impact on DNA Repair Mechanisms

Cancer cells can develop resistance to chemotherapy by enhancing their DNA repair capacity, allowing them to mitigate the DNA damage induced by drugs like Topo II inhibitors. frontiersin.org While this compound inhibits Topo II, which is involved in managing DNA topology during processes like replication and repair, the direct impact of this compound on the activation or upregulation of specific DNA repair pathways as a resistance mechanism is an area of ongoing research. ontosight.ai Generally, increased activity of DNA repair pathways, such as homologous recombination (HR) and non-homologous end joining (NHEJ), can contribute to resistance to DNA-damaging agents. mdpi.comfrontiersin.org Tumors can upregulate DNA repair as an adaptive survival response, which can promote an aggressive phenotype and resistance to therapies. frontiersin.org

Tumor Microenvironment Contributions to Resistance

The tumor microenvironment (TME), comprising stromal cells, extracellular matrix, signaling molecules, and the vasculature, significantly influences tumor progression and therapeutic response, including the development of drug resistance. frontiersin.orgnih.govmdpi.comfrontiersin.org Interactions between cancer cells and components of the TME can lead to both cell adhesion-mediated and soluble factor-mediated drug resistance. nih.gov

While specific studies detailing the direct influence of the TME on this compound resistance are limited in the provided search results, the general principles of TME-mediated resistance apply. The TME can contribute to resistance through various mechanisms, such as the secretion of growth factors and cytokines that promote cancer cell survival, alterations in the extracellular matrix that impede drug delivery, and the presence of supportive cell populations like cancer-associated fibroblasts and immune cells that can shield tumor cells from therapeutic agents. frontiersin.orgmdpi.comfrontiersin.org For instance, in vitro models have shown that the overexpression of apelin-13 (B560349) and its receptor APJ, which are components influenced by the TME, can inhibit the cytotoxic effect of doxorubicin and this compound by activating specific signaling pathways that promote cell invasion and migration. mdpi.com This highlights how TME-related factors can contribute to reduced drug sensitivity.

Strategies to Circumvent Resistance

Overcoming drug resistance is crucial for improving the efficacy of this compound and other anticancer agents. Strategies often involve targeting multiple pathways or modulating the mechanisms of resistance.

Combination Therapies Targeting Multiple Pathways

Combination therapy, utilizing two or more therapeutic agents, is a cornerstone of cancer treatment designed to enhance efficacy and potentially reduce the development of drug resistance by simultaneously targeting multiple pathways. oncotarget.com By combining agents with different mechanisms of action, it becomes more challenging for cancer cells to develop effective resistance mechanisms.

This compound has been used in combination therapies, particularly with radiotherapy and other chemotherapy agents like vindesine (B1683056), in the treatment of certain cancers such as soft tissue sarcomas and chondrosarcomas. iiarjournals.orgiiarjournals.org These combinations have shown promising results, including increased response rates and improved local control, suggesting that combining this compound with other modalities can help circumvent resistance that might arise from single-agent treatment. iiarjournals.orgiiarjournals.org While the precise mechanisms by which these combinations overcome resistance are complex, they likely involve targeting different aspects of cancer cell survival, proliferation, and the tumor microenvironment.

Modulation of Resistance Mechanisms

Strategies to modulate resistance mechanisms aim to directly interfere with the processes that render cancer cells resistant to drugs. This can involve inhibiting efflux pumps, interfering with DNA repair pathways, or targeting components of the tumor microenvironment that contribute to resistance.

As mentioned earlier, dexthis compound has shown the ability to impair the induction of MDR1-mediated resistance in a leukemia cell line model. nih.gov This suggests that this compound or its derivatives might have a role in modulating efflux pump activity or preventing the development of this resistance mechanism. Further research is needed to fully understand the extent and mechanisms of this compound's ability to modulate MDR1 and other efflux pumps.

Modulating DNA repair pathways is another potential strategy to overcome resistance to Topo II inhibitors. Inhibitors of specific DNA repair pathways could be used in combination with this compound to enhance its effectiveness by preventing cancer cells from repairing the DNA damage it induces. frontiersin.org

Targeting the tumor microenvironment is also being explored as a way to overcome resistance. frontiersin.orgmdpi.comfrontiersin.org Strategies aimed at normalizing tumor vasculature, inhibiting supportive stromal cells, or modulating the immune microenvironment could potentially enhance the delivery and effectiveness of this compound and reduce resistance. mdpi.com

Development of New Formulations (e.g., TRP-1001)

The development of new formulations aims to improve the pharmacokinetic profile, target specificity, or reduce the toxicity of existing drugs, potentially helping to overcome some forms of resistance or improve therapeutic outcomes. Tryp Therapeutics has been developing TRP-1001, an oral formulation of this compound, for the treatment of soft tissue sarcoma. thedalesreport.comfirstwordpharma.compsychedelicalpha.combiospace.comdelveinsight.combiospace.compsychedelicalpha.comcannabisfn.com This formulation is currently in Phase II development for this indication. delveinsight.com The company is also pursuing Orphan Drug designation for TRP-1001 for soft tissue sarcoma, recognizing it as a rare disease. thedalesreport.comfirstwordpharma.compsychedelicalpha.combiospace.compsychedelicalpha.comcannabisfn.com The development of an oral formulation could offer advantages in terms of administration and potentially patient compliance compared to intravenous formulations.

In Vitro Drug-Resistant Cell Models for Research

In vitro drug-resistant cell models are invaluable tools for investigating the mechanisms of drug resistance and evaluating strategies to overcome it. crownbio.comfrontiersin.orgkyinno.com These models are typically created by exposing cancer cell lines to increasing concentrations of a drug over time, mimicking the development of acquired resistance in patients. frontiersin.org This process allows researchers to study the genetic and molecular changes that occur as cells become resistant. frontiersin.orguhod.org

Studies using in vitro models have provided insights into how cells develop resistance to agents, including topoisomerase II inhibitors. For example, research using the human leukaemia cell line K562 demonstrated that dexthis compound, the (+)-enantiomer of this compound, significantly impaired the induction of doxorubicin resistance. nih.govnih.gov This was associated with a delayed expression of functional P-glycoprotein, a key mediator of multidrug resistance. nih.govnih.gov This suggests that this compound or its derivatives may interfere with the development of certain multidrug resistance mechanisms in vitro. nih.govnih.gov

In vitro models allow for controlled experiments to evaluate the effectiveness of new formulations or combination therapies in overcoming resistance. crownbio.comnih.gov They can help identify biomarkers associated with resistance and explore the step-by-step process by which resistance develops. crownbio.comfrontiersin.org While in vitro models offer advantages in terms of cost, speed, and control, they may lack the complexity of the tumor microenvironment found in vivo. crownbio.com However, they remain a crucial initial step in understanding resistance and developing counter-strategies. crownbio.comkyinno.com

Emerging Research Areas and Future Directions

Investigation of Novel Molecular Targets

Beyond its established role as a topoisomerase II inhibitor, research is ongoing to identify and validate novel molecular targets of Razoxane (B1678839). While the full analysis of its actions at the molecular level is not yet completely understood, it seems most likely that it is via an inhibition on the topoisomerase II alpha. researchgate.net Additionally, the drug has the ability to chelate several metals including iron, copper, or zinc. researchgate.net Dexthis compound (B1684449), the S(+)-enantiomer of this compound, is thought to exert its cardioprotective effects by either binding free or loosely bound iron, or iron complexed to doxorubicin (B1662922), thus preventing or reducing site-specific oxygen radical production that damages cellular components. researchgate.net However, the mechanism by which dexthis compound exerts its cardioprotective activity is not fully understood. drugbank.com Results of laboratory studies suggest that dexthis compound is converted intracellularly to a ring-opened chelating agent that interferes with iron-mediated free radical generation thought to be responsible, in part, for anthracycline-induced cardiomyopathy. drugbank.comfda.gov It should be noted that dexthis compound may also be protective through its inhibitory effect on topoisomerase II. drugbank.com